

control of *Rhizoctonia solani* with Fluindapyr enantiomers

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Compound Focus: Fluindapyr

CAS No.: 1383809-87-7

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Fluindapyr Enantiomers: Activity & Analytical Data

The fungicidal activity and environmental behavior of **Fluindapyr** are highly enantioselective. The quantitative data below summarizes the key differences between its enantiomers.

Property	R-(-)-Fluindapyr	S-(+)-Fluindapyr	Notes & Conditions
Fungicidal Activity (EC ₅₀)	Lower activity [1]	87.8 times more active than R-form against <i>R. solani</i> [1]	In vitro assay against <i>R. solani</i>
Binding Affinity	-32.12 kcal/mol [1]	-42.91 kcal/mol [1]	Molecular docking with <i>R. solani</i> Succinate Dehydrogenase (SDH)
Anaerobic Soil Degradation	Faster degradation (Half-life: 69.6 days) [1]	Slower degradation (Half-life: 101.8 days) [1]	Degradation in paddy soil under anaerobic conditions

Experimental Protocols

Protocol 1: Chiral Separation and Analysis of Fluindapyr Enantiomers

This method is crucial for obtaining and quantifying the pure enantiomers for all subsequent experiments [1].

• 1. Equipment & Reagents

- **UPLC System:** ACQUITY H-Class PLUS or equivalent, tandem with a mass spectrometer (e.g., Xevo TQ-S Micro MS/MS).
- **Chiral Column:** Daicel Chiralpak IK-3 (Cellulose tris(3-chloro-5-methylphenylcarbamate), 3 μm , 4.6 mm x 150 mm).
- **Mobile Phase:** Acetonitrile and water (HPLC grade).
- **Standards:** Racemic **Fluindapyr** standard.

• 2. Procedure

- **Sample Preparation:** Prepare standard and test samples in acetonitrile at a concentration suitable for detection (e.g., 1-100 $\mu\text{g}/\text{mL}$). Filter through a 0.22 μm membrane.
- **Chromatographic Conditions:**
 - **Column Temperature:** 25 $^{\circ}\text{C}$
 - **Mobile Phase:** Isocratic or gradient elution with Acetonitrile/Water. Optimize ratio for best separation (e.g., 70:30 v/v).
 - **Flow Rate:** 0.5 mL/min
 - **Injection Volume:** 5 μL
 - **Detection:** MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
- **Execution:** Inject samples, collect data, and identify the R- and S-enantiomers based on retention times confirmed by pure or enriched standards.

Protocol 2: In Vitro Assessment of Antifungal Activity

This protocol determines the direct inhibitory effect of **Fluindapyr** enantiomers on *R. solani* mycelial growth [1].

• 1. Equipment & Reagents

- **Pathogen:** Pure culture of *R. solani* (specify Anastomosis Group, e.g., AG2-2).
- **Culture Medium:** Potato Dextrose Agar (PDA).
- **Test Compounds:** Purified R- and S-**Fluindapyr** enantiomers obtained from Protocol 1.

- **Solvent Control:** Pure acetone or DMSO.
- **2. Procedure**
 - **Preparation of Amended PDA:** Dissolve weighed quantities of each enantiomer in a small volume of solvent and mix with molten, cooled PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1.0 mg/L). Ensure the final solvent concentration is $\leq 0.5\%$ (v/v). Prepare a control plate with solvent only.
 - **Fungal Inoculation:** Inoculate the center of each plate with a 5-mm mycelial plug taken from the actively growing margin of a *R. solani* culture.
 - **Incubation & Measurement:** Incubate plates in the dark at $25\pm 1^\circ\text{C}$ for 5-7 days. Measure the diameter of the fungal colony in two perpendicular directions.
 - **Calculation:** Calculate the percent inhibition of mycelial growth (I) for each treatment using the formula: $I (\%) = [(D_c - D_t) / (D_c - 0.5)] \times 100$ Where D_c is the average diameter of the fungus in the control, and D_t is the average diameter in the treatment. Calculate the EC_{50} values using probit or logit analysis.

Protocol 3: Molecular Docking to Elucidate Mechanism of Action

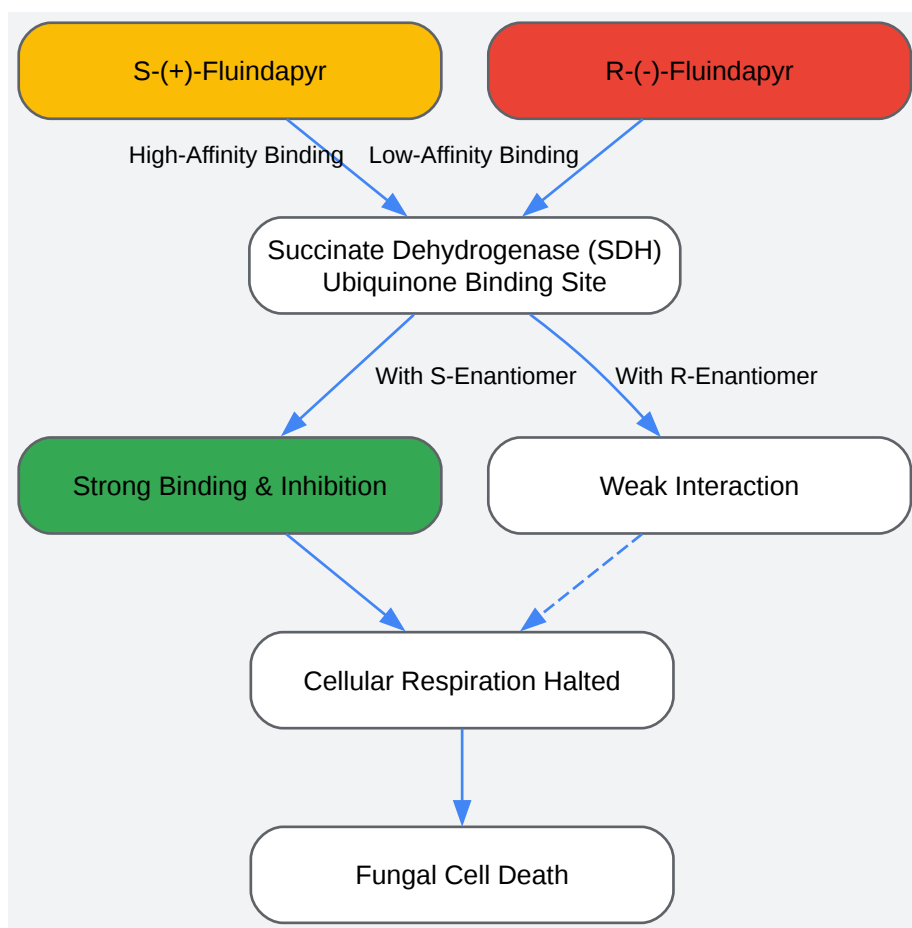
This *in silico* protocol helps explain the enantioselective bioactivity by visualizing the interaction with the target protein [1].

- **1. Software & Hardware**
 - **Docking Software:** AutoDock Vina, MOE, or Schrödinger Suite.
 - **Protein Structure:** Obtain the 3D crystal structure of the *R. solani* Succinate Dehydrogenase (SDH) protein from the Protein Data Bank (PDB). If unavailable, a homology model may be required.
 - **Ligand Structures:** Prepare the 3D structures of R- and S-**Fluindapyr**, optimizing their geometry and assigning charges.
- **2. Procedure**
 - **Protein Preparation:** Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
 - **Ligand Preparation:** Optimize the 3D structures of the enantiomers and define their rotatable bonds.
 - **Grid Box Definition:** Define the docking search space to encompass the known ubiquinone binding site of the SDH enzyme.

- **Molecular Docking:** Perform docking simulations for each enantiomer into the defined binding site. Run multiple iterations to ensure result consistency.
- **Analysis:** Analyze the docking poses for the lowest binding energy (most stable conformation). Visualize and document specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π - π stacking) between the ligand and key amino acid residues in the binding pocket.

Mechanism of Action & Signaling Pathway

Fluindapyr, as an SDHI fungicide, inhibits fungal cellular respiration. The enantioselective activity arises from the superior fit of the S-enantiomer within the target enzyme's active site.



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The diagram illustrates that the potent **S-(+)-Fluindapyr** enantiomer binds strongly to the ubiquinone binding site of SDH, effectively halting electron transport and cellular respiration, leading to fungal death [1]. The weaker **R-(-)-Fluindapyr** has a less stable interaction, resulting in significantly reduced efficacy.

Conclusion and Application Notes

The data unequivocally demonstrates that the fungicidal activity of **Fluindapyr** against *R. solani* is primarily attributable to the **S-(+)-enantiomer**. Its stronger binding affinity to the SDH target site, quantified by molecular docking, correlates directly with its superior bioactivity.

- **Pure Enantiomer Application:** The use of pure or enriched S-(+)-**Fluindapyr**, rather than the racemic mixture, represents a path toward "**high-efficiency and low-risk**" application. This approach can potentially reduce the total fungicide dosage introduced into the environment by eliminating the largely ineffective R-enantiomer [2] [1].
- **Environmental Considerations:** Be aware that the more active S-enantiomer also degrades more slowly in paddy soil, which necessitates careful environmental monitoring to manage its persistence [1].

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To cite this document: Smolecule. [control of Rhizoctonia solani with Fluindapyr enantiomers].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b892978#control-of-rhizoctonia-solani-with-fluindapyr-enantiomers>]

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